2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol
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Overview
Description
2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol is a chemical compound with the molecular formula C11H15F2NO It is characterized by the presence of a difluorophenyl group attached to a butanol backbone via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol typically involves the reaction of 2,3-difluorobenzylamine with butanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-{[(2,3-Difluorophenyl)methyl]amino}butan-2-one.
Reduction: Formation of 2-{[(2,3-Difluorophenyl)methyl]amino}butane.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and specificity, while the butanol moiety can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,3-Difluorophenyl)methyl]amino}ethan-1-ol
- 2-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol
Uniqueness
Compared to similar compounds, 2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol offers a unique combination of structural features that may enhance its chemical reactivity and biological activity. The presence of the butanol backbone provides additional functionalization opportunities, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C11H15F2NO |
---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
2-[(2,3-difluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c1-2-9(7-15)14-6-8-4-3-5-10(12)11(8)13/h3-5,9,14-15H,2,6-7H2,1H3 |
InChI Key |
LPFPNQXYHIZGDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
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